molecular formula C9H9NO6 B1311317 Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS No. 42590-00-1

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Cat. No.: B1311317
CAS No.: 42590-00-1
M. Wt: 227.17 g/mol
InChI Key: ZQIHGTCQYHQBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate typically involves the nitration of methyl 4-hydroxy-3-methoxybenzoate. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alcohols, acids, bases, catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Scientific Research Applications

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate depends on its chemical structure and the specific application. For instance:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, also known as methyl 4-hydroxy-3-methoxy-5-nitrobenzoic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group, a hydroxyl group, and a nitro group attached to a benzoate backbone. This configuration contributes to its reactivity and biological efficacy. The compound's molecular formula is C10H11N2O5C_{10}H_{11}N_{2}O_{5} with a molecular weight of approximately 225.20 g/mol.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antioxidant Activity : The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in managing inflammatory diseases.
  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, particularly enzymes involved in various metabolic pathways .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown it inhibits the growth of bacteria and fungi, making it a candidate for further exploration in developing antimicrobial agents .

Anticancer Potential

The compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. For instance, it has shown efficacy in reducing the viability of prostate cancer cells by targeting key signaling pathways such as Akt/NFκB. This pathway is critical for cell survival and proliferation, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that this compound inhibited the proliferation of LNCaP prostate cancer cells by downregulating phosphorylated Akt levels, which are associated with cell survival signaling .
  • Anti-inflammatory Effects : Research indicated that this compound reduced the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory disorders.
  • Antioxidant Activity : Experimental data showed that the compound effectively scavenged free radicals and reduced oxidative stress in cellular models, highlighting its potential as an antioxidant agent .

Summary Table of Biological Activities

Activity Description References
AntimicrobialInhibits growth of various bacteria and fungi
AnticancerReduces proliferation in prostate cancer cells via Akt/NFκB pathway inhibition
Anti-inflammatoryDecreases pro-inflammatory cytokines
AntioxidantScavenges free radicals; reduces oxidative stress

Properties

IUPAC Name

methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIHGTCQYHQBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446877
Record name Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42590-00-1
Record name Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.